molecular formula C22H28BrCl2N7O B15095109 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Cat. No.: B15095109
M. Wt: 557.3 g/mol
InChI Key: ZGJHGZMOXWSIHI-UHFFFAOYSA-N
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Description

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one involves multiple steps. One of the key starting materials is 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one. This compound undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the piperazin-1-ylpyridin-2-yl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like DMSO or DMF, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell cycle progression, leading to reduced cell proliferation. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one is unique due to its specific chemical structure, which confers distinct pharmacological properties. Its selectivity for CDK4 and CDK6, combined with its potential for modification through various chemical reactions, makes it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C22H28BrCl2N7O

Molecular Weight

557.3 g/mol

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

InChI

InChI=1S/C22H26BrN7O.2ClH/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15;;/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28);2*1H

InChI Key

ZGJHGZMOXWSIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br.Cl.Cl

Origin of Product

United States

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